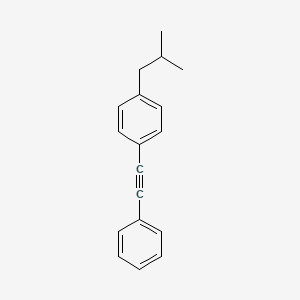
1-(2-Methylpropyl)-4-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-4-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-methylpropyl group and a phenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-4-(phenylethynyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Applications De Recherche Scientifique
1-(2-Methylpropyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its aromatic structure.
Industry: It can be used in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which 1-(2-Methylpropyl)-4-(phenylethynyl)benzene exerts its effects depends on its interaction with molecular targets. The aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biological pathways, including enzyme activity, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
1-(2-Methylpropyl)-4-(phenyl)benzene: Lacks the ethynyl group, leading to different reactivity and applications.
1-(2-Methylpropyl)-4-(ethynyl)benzene: Similar structure but without the phenyl group, affecting its chemical properties and uses.
1-(2-Methylpropyl)-4-(phenylethyl)benzene: Contains an ethyl group instead of an ethynyl group, resulting in different chemical behavior.
Uniqueness: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene is unique due to the presence of both the 2-methylpropyl and phenylethynyl groups, which confer distinct chemical and physical properties. These structural features make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
675855-63-7 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C18H18/c1-15(2)14-18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13,15H,14H2,1-2H3 |
Clé InChI |
KCHGENSBVCNMNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


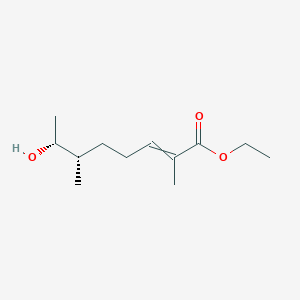


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)

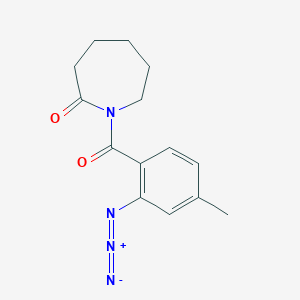
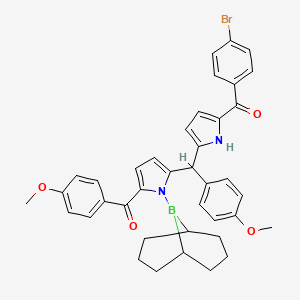
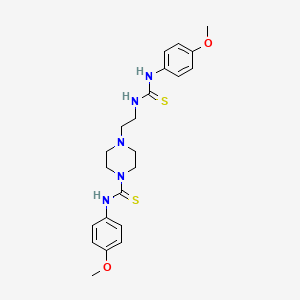
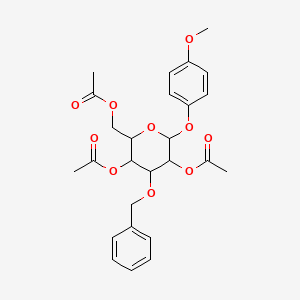
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)

![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
